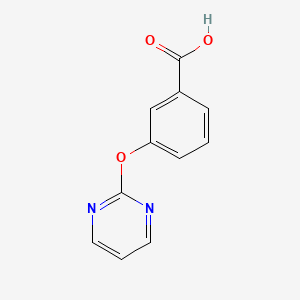

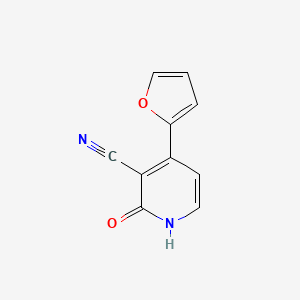

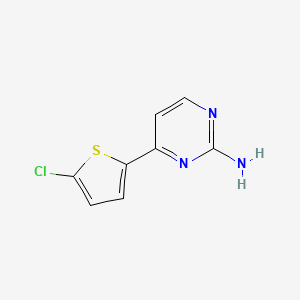

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The first paper describes a three-component condensation process that could be relevant to the synthesis of compounds similar to 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This process involves β-ketonitriles, pyridinium ylides, and aldehydes, and proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. Although the paper does not specifically mention the synthesis of the compound , the methodology could potentially be adapted for its synthesis .

Molecular Structure Analysis

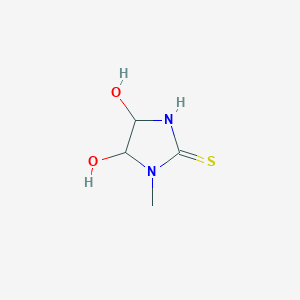

The molecular structure of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile would likely feature a pyridine ring fused with a dihydrofuran moiety, as well as a nitrile group. The structure would be characterized by the presence of conjugated systems, which could affect its electronic properties and reactivity. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss related heterocyclic structures, which can be used to infer some aspects of its molecular behavior .

Chemical Reactions Analysis

The second paper discusses the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent, leading to the formation of disulfanediylbis(1H-pyrroles). While this reaction does not directly pertain to 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, it does highlight the reactivity of similar carbonitrile compounds under certain conditions, suggesting that the compound may also undergo interesting transformations with appropriate reagents .

Physical and Chemical Properties Analysis

Neither paper provides specific information on the physical and chemical properties of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. However, based on the structural features and the reactivity of similar compounds, it can be inferred that the compound would exhibit properties typical of aromatic heterocycles, such as stability, potential for electronic delocalization, and reactivity towards nucleophilic and electrophilic agents. The presence of the nitrile group would also contribute to its chemical behavior, possibly making it a candidate for further functionalization .

Aplicaciones Científicas De Investigación

PKCtheta Inhibitors

- 3-Pyridinecarbonitriles, including derivatives with a furyl group, have been identified as inhibitors of PKCtheta, a protein kinase involved in T-cell activation and function. A study demonstrated that substituting the phenyl ring at C-5 with a furyl group could significantly impact the inhibitory activity of these compounds (Subrath et al., 2009).

Synthesis and Reactions

- The compound has been used as a starting material in various synthetic routes. For example, its chlorinated derivative was synthesized and further reacted with alkyl- and arylamines to produce a range of pyridinecarbonitriles (Azuma et al., 2003).

Formation of Isoquinoline Derivatives

- Pyridinecarbonitriles with a furyl group have been utilized in the synthesis of isoquinoline derivatives, expanding their application in organic synthesis (Al-Issa, 2012).

Potential Pharmaceutical Applications

- Certain 1,4-dihydropyridine derivatives with a furyl substituent exhibit antiarrhythmic properties and antagonistic activity in calcium channels, suggesting potential applications in pharmaceutical research (Holt & Caignan, 2000).

Cytotoxicity and Matrix Metalloproteinase Inhibition

- Studies have investigated the effects of furyl-substituted pyridinecarbonitriles on cytotoxicity and matrix metalloproteinase inhibition, indicating their potential in cancer therapy (Ignatovich et al., 2015).

Fluorescent Properties

- Certain pyridinecarbonitrile derivatives, including those with furyl groups, exhibit fluorescent properties. This has implications for their use in materials science and sensor technology (Ershov et al., 2015).

Propiedades

IUPAC Name |

4-(furan-2-yl)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEDKUUNIFBRGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)NC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211819 |

Source

|

| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

CAS RN |

174713-66-7 |

Source

|

| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174713-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)